2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H18ClFN4OS and its molecular weight is 440.92. The purity is usually 95%.
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Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Component | Structure |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H19ClF N3OS |
Molecular Weight | 373.89 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer biology. The piperazine moiety is known for its ability to modulate neurotransmitter systems, while the thienopyrimidine core may influence kinase signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- Antitumor Activity : Preliminary studies indicate potential antiproliferative effects against various cancer cell lines, likely through inhibition of cell cycle progression and induction of apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related thienopyrimidine compounds. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation in several cancer types:
Compound | Cell Line | GI Value at 10 µM |
---|---|---|
Compound A | HOP-92 (NSCLC) | 86.28% |
Compound B | HCT-116 (Colorectal) | 40.87% |
Compound C | SK-BR-3 (Breast) | 46.14% |
These findings suggest that modifications to the piperazine and thienopyrimidine structures can significantly enhance biological activity.
Neuropharmacological Effects
The piperazine derivatives are often associated with CNS activity. Research indicates that compounds similar to This compound exhibit anxiolytic and antidepressant effects through modulation of serotonin receptors.
Case Studies
-
Antidepressant Activity : A study involving a series of piperazine derivatives demonstrated that modifications at the phenyl ring significantly impacted their ability to alleviate depression-like behaviors in animal models.
- Findings : The introduction of halogen substituents (like chlorine and fluorine) enhanced binding affinity to serotonin receptors.
-
Antitumor Efficacy : In vitro studies on similar thienopyrimidine derivatives indicated that these compounds could effectively inhibit tumor growth in xenograft models.
- Results : The compounds showed a dose-dependent reduction in tumor size, with significant apoptosis observed in treated tissues.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-15-4-2-6-17(12-15)27-7-9-28(10-8-27)22-25-19-18(13-30-20(19)21(29)26-22)14-3-1-5-16(24)11-14/h1-6,11-13H,7-10H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUYAVPJPLXOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.